molecular formula C14H13ClN2O B607996 Hybendazole hydrochloride CAS No. 37975-24-9

Hybendazole hydrochloride

Cat. No.: B607996
CAS No.: 37975-24-9
M. Wt: 260.72 g/mol
InChI Key: FEVNGTPOPVTRAM-UHFFFAOYSA-N
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Description

Hybendazole hydrochloride is a benzimidazole derivative known for its pharmacological properties. Benzimidazoles are a class of heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are widely recognized for their medicinal applications, particularly as antiparasitic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives, including Hybendazole hydrochloride, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the Phillips-Ladenburg reaction, which couples 1,2-diaminobenzenes with carboxylic acids under acidic conditions, such as using hydrochloric acid or glacial acetic acid . Another method involves the Weitenhagen reaction, which couples 1,2-diaminobenzenes with aldehydes and ketones .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs high-temperature reactions, reaching up to 250–300°C, using sulfuric acid or polyphosphoric acid as catalysts . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hybendazole hydrochloride undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

Hybendazole hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing other benzimidazole derivatives.

    Biology: Studied for its antiparasitic properties and potential as an antimicrobial agent.

    Medicine: Investigated for its potential use in treating parasitic infections and as an anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

Hybendazole hydrochloride exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to degenerative alterations in the cells of parasites, ultimately causing their death . The compound targets the cytoskeletal structure of the parasites, interfering with their ability to absorb nutrients and reproduce.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hybendazole hydrochloride is unique in its specific binding affinity to the colchicine-sensitive site of tubulin, making it particularly effective against certain types of parasites. Its hydrochloride salt form enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical applications .

Properties

CAS No.

37975-24-9

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

1H-benzimidazol-2-yl(phenyl)methanol;hydrochloride

InChI

InChI=1S/C14H12N2O.ClH/c17-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)16-14;/h1-9,13,17H,(H,15,16);1H

InChI Key

FEVNGTPOPVTRAM-UHFFFAOYSA-N

SMILES

OC(C1=NC2=CC=CC=C2N1)C3=CC=CC=C3.[H]Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hybendazole hydrochloride;  Hybendazole HCl;  AT-1921;  AT 1921;  AT1921.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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